Disodium;octadeca-9,12-dienoate
Description
Disodium;octadeca-9,12-dienoate is the disodium salt of octadeca-9,12-dienoic acid (linoleic acid), a polyunsaturated fatty acid with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.45 g/mol . Linoleic acid is a critical precursor in the biosynthesis of prostaglandins and other lipid mediators, with applications in cosmetics, food additives, and pharmaceuticals. As a carboxylate salt, it likely exhibits enhanced water solubility compared to the free acid, making it suitable for emulsification or surfactant applications .
Properties
CAS No. |
67701-20-6 |
|---|---|
Molecular Formula |
C36H62Na2O4 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
disodium;octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);;/q;;2*+1/p-2 |
InChI Key |
WIXVFZFEQMPERU-UHFFFAOYSA-L |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+].[Na+] |
Other CAS No. |
67701-20-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Hydroxy Derivatives
- (9Z,12Z)-7,8-Dihydroxyoctadeca-9,12-dienoic Acid Molecular Formula: C₁₈H₃₂O₄ Molecular Weight: 312.45 g/mol Properties: This dihydroxy derivative acts as a bioactive lipid mediator (e.g., 7,8-DiHODE) involved in inflammation and oxidative stress pathways. The additional hydroxyl groups increase polarity, enhancing interaction with cellular receptors .
- 9-Hydroxy-10E,12E-octadecadienoic Acid (9-HODE) Molecular Formula: C₁₈H₃₀O₃ Molecular Weight: 294.43 g/mol Properties: A hydroxylated linoleic acid derivative linked to pathological conditions like atherosclerosis. The trans-configuration of double bonds affects its biological activity .
Oxo and Nitro Derivatives
- (9Z)-12-Oxooctadec-9-enoic Acid Molecular Formula: C₁₈H₃₂O₃ Molecular Weight: 296.45 g/mol Properties: The ketone group at C-12 alters reactivity, making it a precursor for synthesizing epoxy or branched-chain fatty acids .
- 10-Nitro-9Z,12Z-octadecadienoic Acid Molecular Formula: C₁₈H₃₁NO₄ Molecular Weight: 325.45 g/mol Properties: The nitro group introduces electrophilic character, enabling interactions with thiols in proteins, relevant in redox signaling .
Sulfonated Derivative
- (9Z)-12-Sulfo-9,12-octadecadienoic Acid Molecular Formula: C₁₈H₃₀O₅S Molecular Weight: 358.49 g/mol Properties: The sulfonic acid group confers high water solubility and surfactant properties, useful in detergents and industrial applications .
Ester Derivatives
- Methyl (9Z,12Z)-octadeca-9,12-dienoate Molecular Formula: C₁₉H₃₄O₂ Molecular Weight: 294.47 g/mol Properties: The methyl ester reduces polarity, improving lipid solubility for applications in biodiesel and lubricants .
- 3,7,11,15-Tetramethyl-2-hexadecenyl (9Z,12Z)-octadeca-9,12-dienoate Molecular Formula: C₃₈H₆₆O₂ Molecular Weight: 566.93 g/mol Properties: A branched ester used in specialty chemicals and fragrance formulations .
Sodium Salts
- Sodium (9Z,12E)-octadeca-9,12-dienoate Molecular Formula: C₁₈H₃₁NaO₂ Molecular Weight: 302.43 g/mol (estimated) Properties: Monosodium salt with surfactant properties, likely used in soaps and emulsifiers .
Key Data Table
Preparation Methods
Saponification of Linoleic Acid
The most common and industrially relevant method to prepare disodium octadeca-9,12-dienoate involves the saponification of linoleic acid or linoleic acid-rich vegetable oils.
Chemical Reaction :
Linoleic acid (C18H32O2) reacts with sodium hydroxide (NaOH) in aqueous medium to produce sodium octadeca-9,12-dienoate and water.
$$
\text{C}{18}\text{H}{32}\text{O}2 + \text{NaOH} \rightarrow \text{C}{18}\text{H}{31}\text{NaO}2 + \text{H}_2\text{O}
$$-
- The reaction is typically carried out at elevated temperatures to ensure complete saponification.
- Vegetable oils such as sunflower or safflower oil, which are rich in linoleic acid, are used as starting materials in industrial settings.
- The oil is mixed with sodium hydroxide solution and heated, facilitating the hydrolysis of ester bonds to yield the sodium salt of linoleic acid.
- The resulting soap is purified and dried to obtain the final disodium octadeca-9,12-dienoate product.
-
- Straightforward and scalable.
- Uses readily available natural oils.
- Economically viable for bulk production.
-
- Purity depends on the source oil and completeness of saponification.
- Minor impurities from other fatty acids may be present.
Advanced Organic Synthesis Routes
For research applications requiring high purity or specific isomeric forms, more sophisticated synthetic routes are employed. These involve multi-step organic synthesis techniques, including selective coupling, protection/deprotection strategies, and stereoselective hydrogenation.
Synthesis of (Z,Z)-Octadeca-10,12-dienoic Acid (Related Isomer) :
A detailed synthetic route was reported involving the following key steps:- Preparation of (Z)-1-bromohept-1-ene via hydroboration and bromination of hept-1-yne.
- Synthesis of 1-(2’-tetrahydropyranyloxy)-undec-10-yne by protecting 10-undecyn-1-ol with dihydropyran.
- Coupling of these intermediates catalyzed by copper iodide and palladium complex in piperidine solvent to form (Z)-1-(2’-tetrahydropyranyloxy)-octadeca-10-yn-12-ene.
- Stereoselective hydrogenation of the triple bond using dicyclohexylborane to yield (Z,Z)-octadeca-10,12-dienol.
- Oxidation of the dienol to the corresponding (Z,Z)-octadeca-10,12-dienoic acid.
Reaction Conditions and Yields :
- The coupling step yields approximately 86%.
- Protection and deprotection steps ensure selective functional group transformations.
- Stereoselective hydrogenation preserves the cis-double bond configuration.
-
- This method allows preparation of pure isomers for biological and chemical research.
- Enables study of structure-activity relationships of conjugated linoleic acid isomers.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Application |
|---|---|---|---|---|
| Saponification | Linoleic acid or linoleic-rich oils | Sodium hydroxide, aqueous medium, heat | High yield, industrial scale | Bulk production, commercial use |
| Organic Synthesis (Isomer-specific) | Hept-1-yne, 10-undecyn-1-ol | Hydroboration, bromination, Pd/Cu catalysis, dicyclohexylborane hydrogenation | Moderate to high yield (up to 86%) | Research-grade, pure isomers |
Research Findings and Analysis
Chemical Stability and Reactivity :
Sodium octadeca-9,12-dienoate is prone to oxidation forming hydroperoxides, aldehydes, and ketones. It can also undergo reduction to saturated fatty acid salts and substitution reactions yielding other metal linoleates. These reactions are influenced by the preparation method and purity of the compound.Industrial Relevance :
The saponification method remains dominant due to cost-effectiveness and simplicity. However, for applications requiring high purity and specific isomeric forms, synthetic routes involving selective coupling and hydrogenation are preferred.Biological and Chemical Applications : Prepared disodium octadeca-9,12-dienoate is used as a surfactant, in studies of cell membrane interactions, and for potential therapeutic properties like anti-inflammatory effects.
Q & A
Basic Research Question
- FTIR : Confirm carboxylate groups via asymmetric stretching vibrations at 1560–1610 cm⁻¹ and symmetric stretching at 1400–1450 cm⁻¹ .
- NMR : Use H NMR to identify double bond positions (δ 5.3–5.4 ppm for 9Z,12Z dienes) and C NMR to verify sodium salt formation (C=O shift to ~180 ppm) .
- GC-MS : Derivatize to methyl esters for analysis; compare retention times (e.g., 6.59–13.47 min for C18 derivatives) and m/z fragments (e.g., 294.47 [M⁺]) .
- HPLC : Use reverse-phase C18 columns with UV detection at 205 nm for quantification .
How can group contribution methods predict physical properties of disodium octadeca-9,12-dienoate derivatives?
Advanced Research Question
Computational approaches like the GCVOL method (Appendix B in ) enable density prediction for esters. Adapt this for disodium salts by:
- Parameter adjustment : Account for sodium’s ionic contribution by modifying molar volume calculations (e.g., add 10–15% to ester-derived values) .
- Validation : Compare predicted vs. experimental densities (e.g., methyl linoleate: 0.87737 vs. 0.8792 g/cm³, error = 0.09%) to refine models .
- Software tools : Use Gaussian or COSMO-RS for dielectric constant and solubility predictions .
How should researchers resolve contradictory data in lipid peroxidation studies involving octadeca-9,12-dienoate derivatives?
Advanced Research Question
Contradictions in oxidative stability or metabolite profiles often arise from:
- Isomer variability : Ensure stereochemical purity (9Z,12Z vs. 9E,12E isomers) via chiral HPLC or H NMR coupling constants .
- Experimental conditions : Standardize O₂ exposure, temperature, and catalyst use (e.g., Fe²⁺ vs. lipoxygenase) to replicate results .
- Analytical calibration : Use certified standards (e.g., 9-oxooctadeca-10,12-dienoic acid) for LC-MS quantification of peroxidation products .
- Meta-analysis : Cross-reference data from NIST databases (e.g., gas chromatography retention indices) to validate findings .
What strategies optimize the use of disodium octadeca-9,12-dienoate in cellular lipidomics studies?
Advanced Research Question
- Cell culture compatibility : Test cytotoxicity via MTT assays (e.g., 0.1–100 µM range) and adjust serum-free media to prevent micelle formation .
- Isotopic labeling : Synthesize C-labeled derivatives for tracing metabolic pathways (e.g., β-oxidation or phospholipid integration) .
- Data normalization : Use internal standards (e.g., cholesteryl heptadecanoate) in LC-MS to correct for extraction efficiency .
How do solvent systems and pH affect the stability of disodium octadeca-9,12-dienoate in aqueous solutions?
Basic Research Question
- pH optimization : Maintain pH 7.5–9.0 to prevent hydrolysis; use phosphate buffers (e.g., 50 mM Na₂HPO₄) validated via USP guidelines .
- Solvent selection : Use ethanol/water (70:30 v/v) to enhance solubility while minimizing oxidation; avoid chloroform due to radical formation .
- Stability testing : Monitor degradation via UV-Vis (absorbance at 234 nm for conjugated dienes) over 48 hours at 4°C and 25°C .
What computational tools are suitable for modeling the interaction of disodium octadeca-9,12-dienoate with lipid bilayers?
Advanced Research Question
- Molecular dynamics (MD) : Use GROMACS with the CHARMM36 force field to simulate sodium salt insertion into DPPC bilayers .
- Binding affinity : Calculate free energy changes (ΔG) using PMF profiles for sodium ion dissociation .
- Validation : Compare with experimental DSC data on membrane phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
